molecular formula C11H11N3 B572940 5-(4-Aminophenyl)pyridin-3-amine CAS No. 1258626-25-3

5-(4-Aminophenyl)pyridin-3-amine

Cat. No.: B572940
CAS No.: 1258626-25-3
M. Wt: 185.23
InChI Key: DHMKBSHBDCRLPK-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)pyridin-3-amine is an organic compound that belongs to the class of aminopyridines. This compound features a pyridine ring substituted with an aminophenyl group at the 5-position and an amine group at the 3-position. Pyridine derivatives are known for their significant clinical and biological applications, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenyl)pyridin-3-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the use of Grignard reagents to add to pyridine N-oxides, followed by treatment with acetic anhydride or DMF to obtain substituted pyridines . Additionally, mechanochemically activated magnesium metal can be used for the direct C-4-H alkylation of pyridines with alkyl halides .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenyl)pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halides, organometallics, and acids are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce primary amines.

Scientific Research Applications

5-(4-Aminophenyl)pyridin-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Aminophenyl)pyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can block voltage-gated potassium channels, prolonging action potentials and increasing neurotransmitter release at the neuromuscular junction . This mechanism is similar to that of 4-aminopyridine, which is used in the treatment of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Aminophenyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(4-aminophenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-10-3-1-8(2-4-10)9-5-11(13)7-14-6-9/h1-7H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMKBSHBDCRLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735045
Record name 5-(4-Aminophenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258626-25-3
Record name 5-(4-Aminophenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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